Unique PROTAC Ligand Architecture vs. Direct Inhibitor BP-1-102
STAT3-IN-26 is derived from the pentafluorophenylsulfonamide scaffold of BP-1-102 but with a critical modification: the isopropylbenzene moiety is replaced with a benzoic acid group to serve as a linker attachment point . While BP-1-102 is a direct STAT3-SH2 domain inhibitor (Kd = 504 nM; DNA binding IC50 = 6.8 µM) , STAT3-IN-26 is not evaluated for standalone inhibition; its value lies in enabling PROTAC synthesis. The structural divergence is quantified by the removal of a hydrophobic group and the introduction of a carboxyl handle, which is essential for tethering to an E3 ligand .
| Evidence Dimension | Chemical Structure & Functional Role |
|---|---|
| Target Compound Data | Pentafluorobenzenesulfonamide core with benzoic acid linker handle |
| Comparator Or Baseline | BP-1-102 (pentafluorophenylsulfonamide with isopropylbenzene group) |
| Quantified Difference | Removal of isopropylbenzene; addition of benzoic acid for PROTAC conjugation |
| Conditions | Molecular design based on docking models of STAT3 SH2 domain |
Why This Matters
This difference defines the compound's exclusive utility as a PROTAC ligand rather than a direct inhibitor.
- [1] Wang K, et al. STAT3 inhibitor, PROTAC molecule, and preparation methods and applications thereof. CN Patent CN117720443A, 2024 Mar 19. View Source
- [2] Zhang X, et al. Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts. Proc Natl Acad Sci U S A. 2012 Jun 12;109(24):9623-8. View Source
